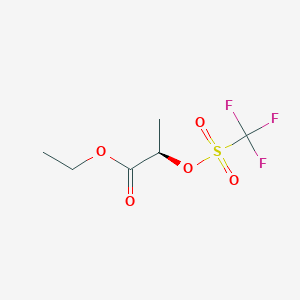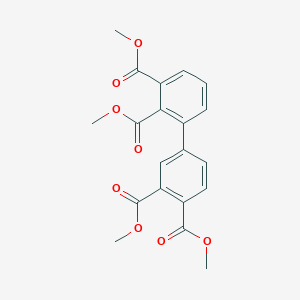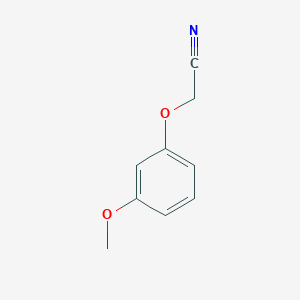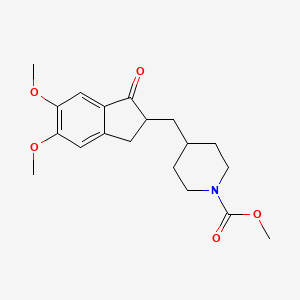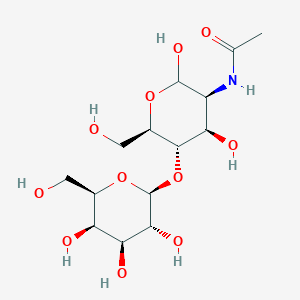
5-甲基噻唑烷-2,4-二酮
描述
5-Methylthiazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
5-Methylthiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
作用机制
Target of Action
5-Methylthiazolidine-2,4-dione, like other Thiazolidin-2,4-dione (TZD) analogues, primarily targets the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose metabolism . TZD analogues also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
The compound interacts with its targets by activating PPAR-γ receptors . This activation leads to improved insulin resistance, which is beneficial in the management of diabetes . In terms of its antimicrobial action, it inhibits the function of cytoplasmic Mur ligases, enzymes involved in bacterial cell wall synthesis .
Biochemical Pathways
The activation of PPAR-γ receptors by 5-Methylthiazolidine-2,4-dione leads to changes in several biochemical pathways. It improves insulin resistance, which in turn enhances glucose uptake and utilization in peripheral tissues . The inhibition of Mur ligases disrupts the bacterial cell wall synthesis pathway, leading to the bactericidal effect .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys . These properties impact the bioavailability of the compound, which is an important factor in its pharmacological effectiveness .
Result of Action
The activation of PPAR-γ receptors by 5-Methylthiazolidine-2,4-dione results in improved insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of type 2 diabetes . Its antimicrobial action results from the inhibition of Mur ligases, leading to bacterial cell death .
生化分析
Biochemical Properties
5-Methylthiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction leads to the activation of PPARγ, which in turn regulates the expression of genes involved in glucose and lipid metabolism . Additionally, 5-Methylthiazolidine-2,4-dione has been shown to inhibit certain enzymes, such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . This inhibition can help in managing complications related to diabetes.
Cellular Effects
5-Methylthiazolidine-2,4-dione exerts significant effects on various types of cells and cellular processes. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes, enhancing lipid storage and reducing circulating free fatty acids . This compound also influences cell signaling pathways, particularly those involved in insulin signaling. By activating PPARγ, 5-Methylthiazolidine-2,4-dione enhances insulin sensitivity and glucose uptake in muscle and adipose tissues . Furthermore, it modulates gene expression by upregulating genes involved in lipid metabolism and downregulating pro-inflammatory genes . These effects collectively contribute to improved metabolic health and reduced inflammation.
Molecular Mechanism
The molecular mechanism of 5-Methylthiazolidine-2,4-dione involves its interaction with PPARγ, a nuclear receptor that regulates gene expression. Upon binding to PPARγ, 5-Methylthiazolidine-2,4-dione forms a heterodimer with the retinoid X receptor (RXR). The activation of PPARγ by 5-Methylthiazolidine-2,4-dione results in increased expression of genes involved in glucose and lipid metabolism, such as adiponectin and GLUT4 . Additionally, this compound inhibits the activity of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylthiazolidine-2,4-dione have been observed to change over time. This compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It is susceptible to degradation under acidic or basic conditions, which can affect its efficacy . Long-term studies have shown that continuous exposure to 5-Methylthiazolidine-2,4-dione can lead to sustained improvements in insulin sensitivity and lipid metabolism . These effects are particularly evident in in vitro studies using cultured cells and in vivo studies involving animal models .
Dosage Effects in Animal Models
The effects of 5-Methylthiazolidine-2,4-dione vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and enhance lipid metabolism . At high doses, it can lead to adverse effects such as hepatotoxicity and weight gain . The threshold for these toxic effects varies among different animal species, but it is generally observed that doses exceeding a certain limit can result in significant toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 5-Methylthiazolidine-2,4-dione while minimizing its adverse effects .
Metabolic Pathways
5-Methylthiazolidine-2,4-dione is involved in several metabolic pathways, primarily those related to glucose and lipid metabolism. It activates PPARγ, which regulates the expression of genes involved in these pathways . Additionally, this compound inhibits aldose reductase, thereby reducing the flux through the polyol pathway and preventing the accumulation of sorbitol in tissues . This inhibition is particularly beneficial in managing diabetic complications such as neuropathy and retinopathy . Furthermore, 5-Methylthiazolidine-2,4-dione influences the levels of various metabolites, including free fatty acids, triglycerides, and adiponectin .
Transport and Distribution
The transport and distribution of 5-Methylthiazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound is primarily transported into cells via organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it binds to intracellular proteins such as PPARγ and RXR, facilitating its distribution to various cellular compartments . The localization and accumulation of 5-Methylthiazolidine-2,4-dione within specific tissues, such as adipose tissue and liver, are influenced by its affinity for these transporters and binding proteins .
Subcellular Localization
The subcellular localization of 5-Methylthiazolidine-2,4-dione is primarily within the nucleus, where it exerts its effects on gene expression. Upon entering the cell, this compound binds to PPARγ and forms a heterodimer with RXR . This complex then translocates to the nucleus, where it binds to PPREs on the DNA, leading to the transcriptional regulation of target genes . Additionally, 5-Methylthiazolidine-2,4-dione may undergo post-translational modifications that influence its subcellular localization and activity . These modifications can include phosphorylation, acetylation, and ubiquitination, which can affect the stability and function of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiazolidine-2,4-dione typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring . Another common method involves the condensation of thiourea with α-haloketones, followed by cyclization .
Industrial Production Methods
Industrial production of 5-Methylthiazolidine-2,4-dione often employs green chemistry principles to minimize environmental impact. One such method uses deep eutectic solvents as both solvents and catalysts, which enhances the yield and purity of the product while reducing the need for hazardous chemicals .
化学反应分析
Types of Reactions
5-Methylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, which lacks the methyl group at the 5-position.
5-Phenylthiazolidine-2,4-dione: A derivative with a phenyl group at the 5-position.
5-Benzylthiazolidine-2,4-dione: A derivative with a benzyl group at the 5-position.
Uniqueness
5-Methylthiazolidine-2,4-dione is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This modification can enhance its pharmacological properties, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
5-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXFGUVCXVEZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445602 | |
| Record name | 5-Methylthiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3805-23-0 | |
| Record name | 5-Methylthiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


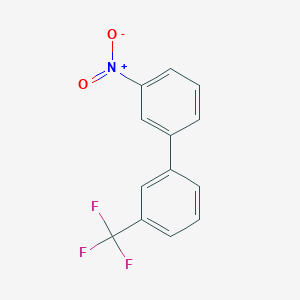
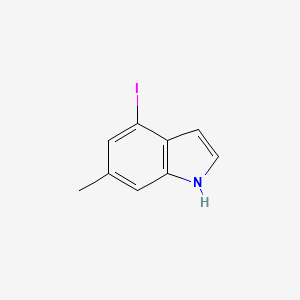
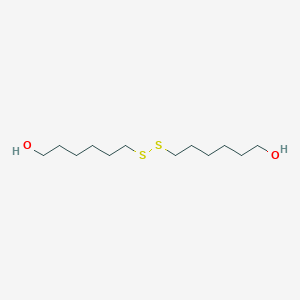
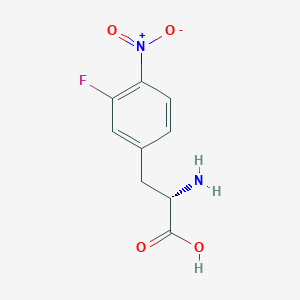
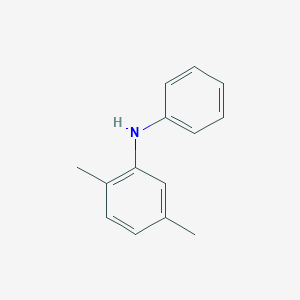
![Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B1609747.png)
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)
